
(6-(Bis(4-fluorophenyl)phosphino)phenoxathiin-4-yl)(3-fluorophenyl)(4-fluorophenyl)phosphine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-(Bis(4-fluorophenyl)phosphino)phenoxathiin-4-yl)(3-fluorophenyl)(4-fluorophenyl)phosphine is a complex organophosphorus compound. Organophosphorus compounds are widely studied due to their diverse applications in fields such as catalysis, materials science, and medicinal chemistry. This particular compound features multiple fluorophenyl groups and a phenoxathiin moiety, which may impart unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6-(Bis(4-fluorophenyl)phosphino)phenoxathiin-4-yl)(3-fluorophenyl)(4-fluorophenyl)phosphine likely involves multiple steps, including the formation of the phenoxathiin core and the introduction of the phosphino and fluorophenyl groups. Common synthetic routes may include:
Formation of Phenoxathiin Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Phosphino Groups: Phosphino groups can be introduced via reactions with phosphine reagents.
Industrial Production Methods
Industrial production of such complex compounds typically involves optimization of reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques and continuous flow reactors to streamline the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
(6-(Bis(4-fluorophenyl)phosphino)phenoxathiin-4-yl)(3-fluorophenyl)(4-fluorophenyl)phosphine may undergo various types of chemical reactions, including:
Oxidation: The phosphino groups can be oxidized to form phosphine oxides.
Substitution: The fluorophenyl groups may participate in electrophilic or nucleophilic substitution reactions.
Coordination: The compound can act as a ligand, coordinating to metal centers in transition metal complexes.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Substitution: Conditions may vary depending on the specific substitution reaction, but common reagents include halogenating agents and nucleophiles.
Coordination: Transition metal salts such as palladium or platinum complexes can be used.
Major Products
Oxidation: Phosphine oxides.
Substitution: Various substituted fluorophenyl derivatives.
Coordination: Metal-phosphine complexes.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound may serve as a ligand in homogeneous catalysis, facilitating various organic transformations.
Materials Science: It can be used in the design of advanced materials with specific electronic or optical properties.
Biology and Medicine
Drug Development: Organophosphorus compounds are often explored for their potential as therapeutic agents.
Biological Probes: The compound can be used as a probe to study biological processes involving phosphorus-containing molecules.
Industry
Agriculture: Organophosphorus compounds are used in the development of pesticides and herbicides.
Electronics: The compound may find applications in the fabrication of electronic devices due to its unique electronic properties.
Mecanismo De Acción
The mechanism of action of (6-(Bis(4-fluorophenyl)phosphino)phenoxathiin-4-yl)(3-fluorophenyl)(4-fluorophenyl)phosphine depends on its specific application. In catalysis, it may act as a ligand, coordinating to a metal center and facilitating the activation of substrates. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparación Con Compuestos Similares
Similar Compounds
Triphenylphosphine: A widely used phosphine ligand in catalysis.
Bis(diphenylphosphino)ethane (dppe): Another common ligand with similar coordination properties.
Phenoxathiin Derivatives: Compounds containing the phenoxathiin core, which may exhibit similar electronic properties.
Uniqueness
(6-(Bis(4-fluorophenyl)phosphino)phenoxathiin-4-yl)(3-fluorophenyl)(4-fluorophenyl)phosphine is unique due to the combination of multiple fluorophenyl groups and the phenoxathiin moiety, which may impart distinct reactivity and properties compared to other organophosphorus compounds.
Propiedades
Fórmula molecular |
C36H22F4OP2S |
|---|---|
Peso molecular |
640.6 g/mol |
Nombre IUPAC |
bis(4-fluorophenyl)-[6-[(3-fluorophenyl)-(4-fluorophenyl)phosphanyl]phenoxathiin-4-yl]phosphane |
InChI |
InChI=1S/C36H22F4OP2S/c37-23-10-16-27(17-11-23)42(28-18-12-24(38)13-19-28)31-6-2-8-33-35(31)41-36-32(7-3-9-34(36)44-33)43(29-20-14-25(39)15-21-29)30-5-1-4-26(40)22-30/h1-22H |
Clave InChI |
SSCKVTDXCPXUSG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)P(C2=CC=C(C=C2)F)C3=C4C(=CC=C3)SC5=CC=CC(=C5O4)P(C6=CC=C(C=C6)F)C7=CC=C(C=C7)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


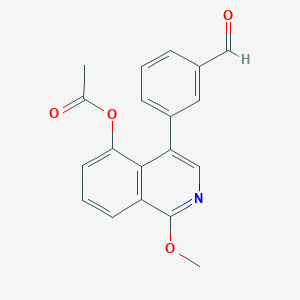
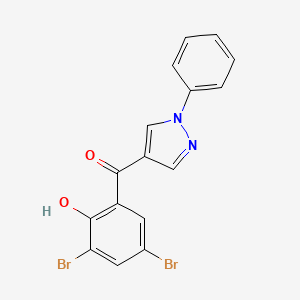
![3-(5-(4-(3,5-Dimethyl-1H-pyrazol-1-yl)butanoyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanoic acid](/img/structure/B12888225.png)
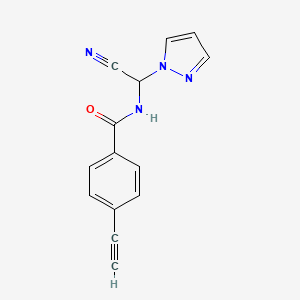
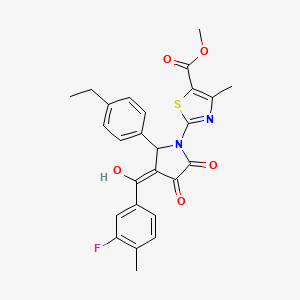




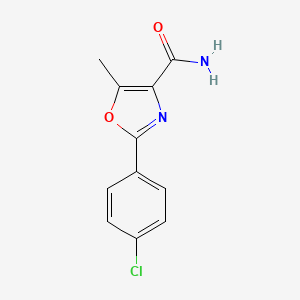
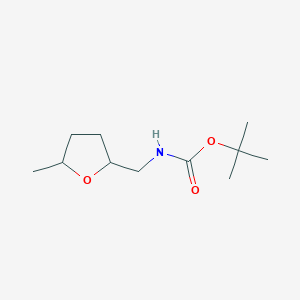
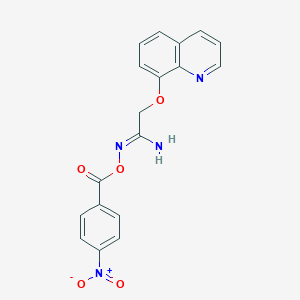
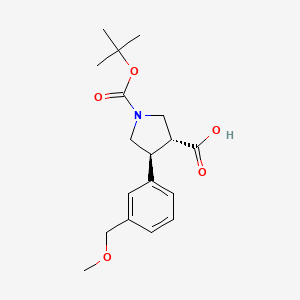
![5-{[3-Tert-butyl-1-(3-methylphenyl)-1h-pyrazol-5-yl]amino}-5-oxopentanoic acid](/img/structure/B12888318.png)
